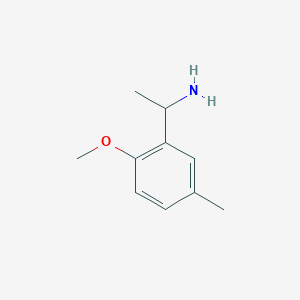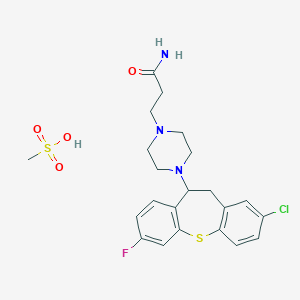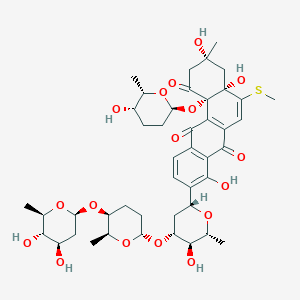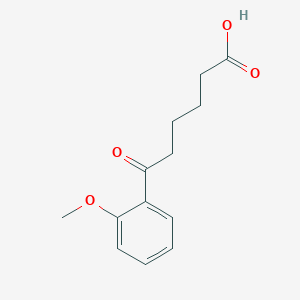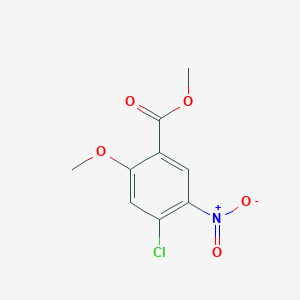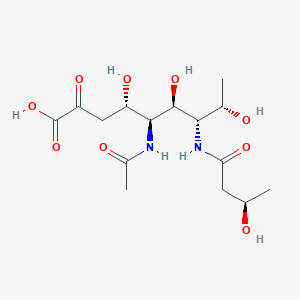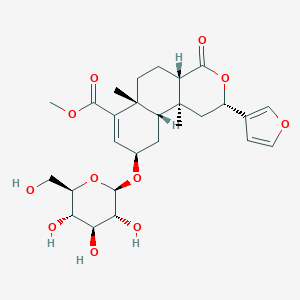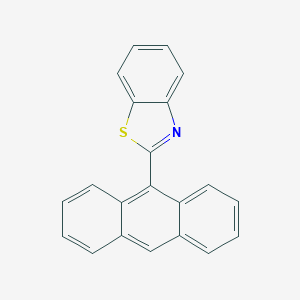![molecular formula C8H14N2O2 B011342 4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one CAS No. 106663-35-8](/img/structure/B11342.png)
4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one, commonly known as HMDA, is a cyclic organic compound with a spirocyclic structure. It has gained significant attention in recent years due to its potential applications in scientific research. HMDA is a versatile compound that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a specific manner.
Mécanisme D'action
The mechanism of action of HMDA is not fully understood, but it is believed to interact with biological systems through hydrogen bonding and electrostatic interactions. HMDA has been shown to bind to proteins, such as bovine serum albumin and human serum albumin, and it has been suggested that this binding may be responsible for its biological activity.
Effets Biochimiques Et Physiologiques
HMDA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, fungi, and viruses. Additionally, HMDA has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. HMDA has also been shown to have antioxidant properties, which could make it useful in the treatment of various oxidative stress-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HMDA in lab experiments is its unique structure, which allows it to interact with biological systems in a specific manner. Additionally, HMDA is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using HMDA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in biological systems.
Orientations Futures
There are many future directions for research involving HMDA. One area of research could be the development of new antibiotics based on the structure of HMDA. Additionally, further research could be done to better understand the mechanism of action of HMDA and its interactions with biological systems. Another area of research could be the development of new drugs based on the anti-inflammatory and antioxidant properties of HMDA. Finally, research could be done to explore the potential use of HMDA in the treatment of various oxidative stress-related conditions.
Méthodes De Synthèse
HMDA can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with 1,2-diaminobenzene, the reaction of 1,2-diaminobenzene with methyl vinyl ketone, and the reaction of 2,4-pentanedione with 1,2-diaminocyclohexane. The most common method for synthesizing HMDA is the reaction of 2,4-pentanedione with 1,2-diaminobenzene. This method involves the reaction of the two compounds in the presence of a catalyst, such as sodium acetate, under reflux conditions. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
HMDA has been used in various scientific research applications, including the development of new drugs and the study of biological systems. HMDA has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics. Additionally, HMDA has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions. HMDA has also been used in the study of biological systems, such as the interaction between proteins and small molecules.
Propriétés
Numéro CAS |
106663-35-8 |
|---|---|
Nom du produit |
4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one |
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4-hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-10-6(11)8(9-7(10)12)4-2-3-5-8/h6,11H,2-5H2,1H3,(H,9,12) |
Clé InChI |
YSZQZUIUBUYNAS-UHFFFAOYSA-N |
SMILES |
CN1C(C2(CCCC2)NC1=O)O |
SMILES canonique |
CN1C(C2(CCCC2)NC1=O)O |
Synonymes |
1,3-Diazaspiro[4.4]nonan-2-one,4-hydroxy-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



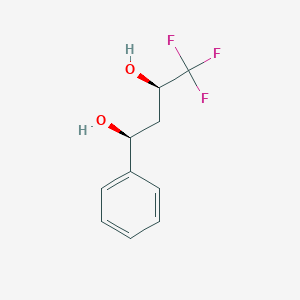
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
